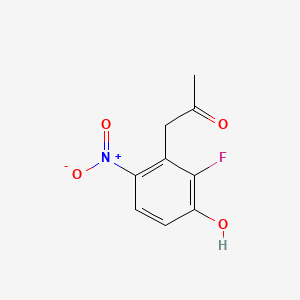

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

Descripción

BenchChem offers high-quality 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-5(12)4-6-7(11(14)15)2-3-8(13)9(6)10/h2-3,13H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPRZVDNMKMONNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1F)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624961 | |

| Record name | 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649736-31-2 | |

| Record name | 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)-2-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=649736-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Propanone, 1-(2-fluoro-3-hydroxy-6-nitrophenyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one: Synthesis, Properties, and Potential Applications

Abstract

This technical guide provides a comprehensive overview of the chemical entity 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, a substituted phenylacetone derivative of interest in medicinal chemistry and drug discovery. While this compound is not yet extensively characterized in the public domain, this document, for the first time, consolidates its known properties, proposes plausible synthetic routes based on established organic chemistry principles, and explores its potential biological activities by drawing parallels with structurally related compounds. This guide is intended for researchers and scientists in drug development, offering a foundational understanding and a springboard for future investigation into this promising molecule.

Introduction: The Rationale for Investigating Substituted Phenylacetones

The phenylacetone scaffold is a versatile building block in organic synthesis. Its derivatives are precursors to a wide array of more complex molecules, including pharmaceuticals and agrochemicals[1]. The strategic placement of various functional groups on the phenyl ring can dramatically influence the molecule's physicochemical properties and biological activity. The subject of this guide, 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, presents a particularly interesting substitution pattern:

-

A Fluoro Group: The introduction of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of nearby functional groups.

-

A Hydroxyl Group: This group can participate in hydrogen bonding, a key interaction in molecular recognition by biological targets, and also serves as a handle for further chemical modification.

-

A Nitro Group: As a strong electron-withdrawing group, the nitro functionality can modulate the electronic properties of the aromatic ring and may be a key pharmacophore in certain contexts. It can also be chemically reduced to an amino group, opening up another avenue for derivatization.

This unique combination of substituents suggests that 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one could be a valuable intermediate or a biologically active molecule in its own right.

Physicochemical Properties

A summary of the known physicochemical properties of 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one is presented in Table 1. These data are primarily derived from computational models and information available in chemical databases such as PubChem.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO₄ | , |

| Molecular Weight | 213.16 g/mol | , |

| IUPAC Name | 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | |

| CAS Number | 649736-31-2 | , |

| SMILES | CC(=O)CC1=C(C=CC(=C1F)O)[O-] | |

| InChIKey | IPRZVDNMKMONNN-UHFFFAOYSA-N | , |

| Appearance | Solid (predicted) |

Proposed Synthetic Strategies

While a definitive, published synthesis for 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one is not currently available, we can propose plausible synthetic routes based on established methodologies for constructing substituted phenylacetones. The key challenge lies in the controlled introduction of the substituents on the phenyl ring. A logical retrosynthetic analysis suggests that the propan-2-one side chain could be introduced via alkylation of a pre-functionalized phenolic precursor.

A potential forward synthesis is outlined below:

Caption: Proposed synthesis of the target compound via alkylation.

Step-by-Step Protocol:

-

Starting Material: The synthesis would commence with a suitably substituted phenol, such as 2-fluoro-6-nitrophenol[2][3]. This starting material is commercially available.

-

Deprotonation: The phenolic proton of 2-fluoro-6-nitrophenol would first be removed using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), in an aprotic polar solvent like acetonitrile or dimethylformamide (DMF). The choice of base and solvent is critical to ensure efficient deprotonation without promoting side reactions.

-

Alkylation: The resulting phenoxide is a potent nucleophile and would be reacted with an alkylating agent such as chloroacetone or bromoacetone. This is a standard Williamson ether synthesis-like reaction, but in this case, it leads to C-alkylation at the position ortho to the hydroxyl group, which is activated by the electron-withdrawing nitro group. Alternatively, a Friedel-Crafts type alkylation could be considered[4].

-

Work-up and Purification: Following the reaction, an aqueous work-up would be necessary to remove inorganic salts and unreacted starting materials. The crude product would then be purified using standard techniques such as column chromatography on silica gel or recrystallization to yield the pure 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.

Causality in Experimental Choices:

-

The use of a relatively mild base like K₂CO₃ is often preferred to minimize the potential for base-catalyzed side reactions.

-

The choice of a polar aprotic solvent is to ensure the solubility of the reactants and to facilitate the nucleophilic substitution reaction.

-

Monitoring the reaction progress by thin-layer chromatography (TLC) is essential to determine the optimal reaction time and to avoid the formation of byproducts.

Potential Biological Activities and Applications

Given the lack of direct experimental data on the biological activity of 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, we can infer potential applications by examining structurally related compounds.

Antimicrobial and Antifungal Activity

Many phenolic compounds, especially those bearing nitro and halogen substituents, exhibit antimicrobial properties. For instance, 2-fluoro-6-nitrophenol has been reported to have antifungal and plant-growth-regulating activity[3][5]. Flavonoids, which are polyphenolic compounds, are well-known for their broad-spectrum antibacterial activities[6][7][8]. The mechanisms of action for these compounds often involve the disruption of microbial membranes, inhibition of nucleic acid synthesis, or interference with metabolic pathways[7][9]. It is therefore plausible that 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one could possess similar antimicrobial properties, making it a candidate for development as a new antibacterial or antifungal agent.

Caption: Hypothesized mechanisms of antimicrobial action.

Intermediate in Medicinal Chemistry

The true potential of this molecule may lie in its utility as a versatile chemical intermediate. The ketone functionality can be readily transformed into other functional groups. For example, it can undergo reductive amination to produce amphetamine-like structures, which are of interest in neuroscience research (though it should be noted that phenylacetone is a controlled substance in many jurisdictions due to its use in illicit drug synthesis)[4][10]. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or converted into a diazonium salt for a wide range of further chemical transformations. The phenolic hydroxyl group can be etherified or esterified to generate a library of derivatives for structure-activity relationship (SAR) studies.

Caption: Potential derivatization pathways for SAR studies.

Future Directions and Experimental Protocols

To fully elucidate the potential of 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, a systematic experimental investigation is warranted. The following is a proposed workflow for future research:

Workflow for Characterization and Activity Screening:

-

Synthesis and Structural Verification:

-

Synthesize the compound using the proposed alkylation method.

-

Purify the product by column chromatography.

-

Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

-

-

Antimicrobial Screening:

-

Perform minimum inhibitory concentration (MIC) assays against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

-

For active compounds, conduct time-kill assays to determine bactericidal or bacteriostatic activity.

-

Investigate the mechanism of action through assays for membrane permeabilization, DNA gyrase inhibition, etc.

-

-

Cytotoxicity Assays:

-

Evaluate the cytotoxicity of the compound against a panel of human cell lines (e.g., HeLa, HepG2) to assess its therapeutic index.

-

-

Derivatization and SAR Studies:

-

Synthesize a focused library of derivatives by modifying the ketone, nitro, and hydroxyl groups.

-

Screen the library for enhanced biological activity and reduced cytotoxicity.

-

Conclusion

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one is a sparsely characterized yet potentially valuable molecule at the crossroads of synthetic and medicinal chemistry. Its unique substitution pattern suggests a range of possible biological activities, particularly in the antimicrobial sphere. Furthermore, its chemical functionality makes it an attractive scaffold for the generation of diverse chemical libraries for drug discovery. This technical guide has provided a foundational understanding of this compound, proposed a viable synthetic route, and outlined a clear path for future research. It is our hope that this document will stimulate further investigation into this and related substituted phenylacetones, ultimately leading to the development of novel therapeutic agents.

References

-

Safrole. (n.d.). Phenylacetone (P2P). Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. Retrieved from [Link]

-

Wikipedia. (2024). Phenylacetone. Retrieved from [Link]

-

PubChem. (n.d.). 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. Retrieved from [Link]

-

Khan, I., & Choudhary, M. I. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 11(34), 20974-20993. [Link]

-

Kuninobu, Y., & Takai, K. (2017). Rhenium-Catalyzed ortho-Alkylation of Phenols. Organic Syntheses, 94, 280-291. [Link]

-

Appchem. (n.d.). 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(2-FLUORO-3-HYDROXY-6-NITROPHENYL)PROPAN-2-ONE. Retrieved from [Link]

- Google Patents. (n.d.). US4323714A - Alkylation of hydroxy-substituted aromatic compounds.

- Google Patents. (n.d.). US4638094A - Process for producing phenylacetones.

-

PubChem. (n.d.). 2-Fluoro-6-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). DE3200232A1 - Process for the preparation of phenylacetone.

-

Semantic Scholar. (n.d.). Preparation of Phenylacetone. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The analysis of substituted cathinones. Part 2: an investigation into the phenylacetone based isomers of 4-methylmethcathinone and N-ethylcathinone. Retrieved from [Link]

-

MDPI. (2023). Flavonoids as Promising Natural Compounds for Combating Bacterial Infections. Molecules, 28(12), 4787. [Link]

-

PubChem. (n.d.). Phenylacetone. Retrieved from [Link]

-

Kumar, S., & Pandey, A. K. (2013). Chemistry and Biological Activities of Flavonoids: An Overview. The Scientific World Journal, 2013, 162750. [Link]

-

Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]

-

MDPI. (2021). Interactions with Microbial Proteins Driving the Antibacterial Activity of Flavonoids. International Journal of Molecular Sciences, 22(10), 5271. [Link]

-

Wiley Online Library. (2025). Structural insights and biological activities of flavonoids: Implications for novel applications. Food Frontiers, 6(1), 218-247. [Link]

Sources

- 1. safrole.com [safrole.com]

- 2. 2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Phenylacetone - Wikipedia [en.wikipedia.org]

- 5. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Phenylacetone | C9H10O | CID 7678 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one (CAS 649736-31-2): A Key Intermediate in the Synthesis of Novel Indole Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, a crucial chemical intermediate. We will explore its synthesis, chemical properties, and its significant role in the development of pharmacologically active indole compounds, with a focus on the insights from the patent literature, particularly patent WO2004009542 by Bristol-Myers Squibb. This document details the therapeutic potential of the final indole products as modulators of protein kinases, offering a compelling rationale for the synthesis of this key precursor.

Introduction: The Strategic Importance of a Functionalized Phenylpropanone

In the landscape of medicinal chemistry, the indole scaffold is a privileged structure, forming the core of numerous natural products and synthetic drugs. The tailored synthesis of substituted indoles is therefore a critical endeavor in the quest for new therapeutic agents. 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one emerges as a strategically important starting material in this context. Its carefully orchestrated arrangement of functional groups—a nitro group for reductive cyclization, a fluorine atom to modulate electronic properties, a hydroxyl group, and a propanone side chain—makes it an ideal precursor for the construction of complex, polysubstituted indoles.

Specifically, this phenylpropanone derivative is a key intermediate in the synthesis of 4-fluoro-5-hydroxy-2-methylindoles, which have been investigated for their potential as protein kinase inhibitors. Protein kinases are a large family of enzymes that play a central role in cell signaling and are implicated in a wide range of diseases, including cancer, inflammatory disorders, and metabolic diseases. The development of potent and selective kinase inhibitors is a major focus of modern drug discovery.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its safe handling and successful application in multi-step syntheses.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 649736-31-2 | PubChem[1] |

| Molecular Formula | C₉H₈FNO₄ | PubChem[1] |

| Molecular Weight | 213.16 g/mol | PubChem[1] |

| IUPAC Name | 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | PubChem[1] |

| Appearance | Light yellow solid | ChemicalBook |

| Purity | Typically ≥95% | CymitQuimica[2] |

Safety and Handling

This compound is classified as hazardous and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H332: Harmful if inhaled.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[3]

Synthesis of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

The synthesis of the title compound is a critical first step towards the target indole derivatives. The following protocol is based on established chemical principles and supplier-provided information.

Retrosynthetic Analysis and Strategy

The synthesis of 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one can be envisioned through the nitration of a suitably substituted 1-(2-fluoro-3-hydroxyphenyl)propan-2-one. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring.

Caption: Retrosynthetic approach for the target compound.

Experimental Protocol

The following is a representative synthetic procedure.

Step 1: Synthesis of 1-(2-Fluoro-3-hydroxyphenyl)propan-2-one

This precursor can be synthesized via methods such as the Friedel-Crafts acylation of 2-fluorophenol or other established routes for the formation of phenylpropanones.

Step 2: Nitration to Yield 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

-

To a solution of 1-(2-fluoro-3-hydroxyphenyl)propan-2-one in a suitable solvent (e.g., glacial acetic acid), cool the mixture in an ice bath.

-

Slowly add a nitrating mixture (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) dropwise while maintaining the temperature below 10 °C. The hydroxyl group is activating and ortho-, para-directing, while the fluoro group is deactivating but also ortho-, para-directing. The steric hindrance from the propanone group and the electronic effects of the substituents will favor nitration at the 6-position.

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC or LCMS).

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to afford 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one as a light yellow solid.

Application in the Synthesis of 4-Fluoro-5-hydroxy-2-methylindole

The primary utility of 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one lies in its role as a precursor to 4-fluoro-5-hydroxy-2-methylindole. This transformation is achieved through a reductive cyclization reaction.

The Reductive Cyclization Reaction

The conversion of the nitrophenylpropanone to the indole involves the reduction of the nitro group to an amine, which then undergoes an intramolecular condensation with the adjacent ketone to form the indole ring. This is a common and powerful strategy for indole synthesis.

Caption: Reaction pathway from the phenylpropanone to the indole.

Experimental Protocol for Indole Formation

The following protocol is based on procedures for similar reductive cyclizations found in the literature.

-

Dissolve 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one in a suitable solvent system, such as a mixture of ethanol and acetic acid.

-

Add a reducing agent, such as iron powder or perform catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst).

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LCMS.

-

Upon completion, cool the reaction and filter to remove the catalyst or any inorganic solids.

-

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it under reduced pressure.

-

Purify the resulting crude indole by column chromatography or recrystallization.

The Rationale in Drug Discovery: Targeting Protein Kinases

The significance of synthesizing 4-fluoro-5-hydroxy-2-methylindole lies in its potential as a scaffold for developing protein kinase inhibitors. The patent WO2004009542 from Bristol-Myers Squibb describes a series of indole derivatives that are modulators of protein kinases. While the specific biological data for 4-fluoro-5-hydroxy-2-methylindole itself is not detailed in the publicly available snippets, the patent's focus on protein kinase modulation provides a strong therapeutic context. The fluorine and hydroxyl substituents on the indole ring are crucial for modulating the compound's binding affinity, selectivity, and pharmacokinetic properties.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the ketone, and the methyl protons of the ketone. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the methylene carbon, and the methyl carbon.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group (C=O stretch), and the nitro group (N-O stretches).

Conclusion

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one is a valuable and strategically designed intermediate in medicinal chemistry. Its synthesis, while requiring careful control of reaction conditions, provides access to a versatile precursor for the construction of pharmacologically relevant 4-fluoro-5-hydroxy-2-methylindole derivatives. The ultimate application of these indoles as potential protein kinase inhibitors underscores the importance of this phenylpropanone in the drug discovery and development pipeline. This guide provides a foundational understanding for researchers and scientists working in this area, enabling them to leverage this key intermediate for the synthesis of novel therapeutic agents.

References

-

PubChem. 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. Available at: [Link]

- Google Patents. WO2004009542 - Indole derivatives for the treatment of proliferative and inflammatory diseases.

Sources

Spectroscopic Profile of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, with the Chemical Abstracts Service (CAS) number 649736-31-2, is a substituted aromatic ketone of interest in medicinal chemistry and synthetic research.[1][2][3][4] Its molecular structure, featuring a fluorine atom, a hydroxyl group, and a nitro group on the phenyl ring, presents a unique electronic and steric environment that can be leveraged in the design of novel bioactive molecules. Understanding the spectroscopic characteristics of this compound is fundamental for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides a comprehensive analysis of the spectroscopic data for 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, covering Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy. The interpretation of the spectral data is grounded in established principles of organic spectroscopy, offering insights into the molecule's structural features.

Molecular Structure and Properties

A clear understanding of the molecular structure is paramount before delving into the spectroscopic data.

Figure 1: 2D Structure of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.

Table 1: Chemical and Physical Properties [1][5]

| Property | Value |

| Molecular Formula | C₉H₈FNO₄ |

| Molecular Weight | 213.16 g/mol |

| CAS Number | 649736-31-2 |

| Appearance | Light yellow solid |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound. For 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, Liquid Chromatography-Mass Spectrometry (LCMS) provides crucial initial data.

Mass Spectral Data

The experimental LCMS data reveals a protonated molecular ion peak, which is characteristic of soft ionization techniques.

Table 2: LCMS Data

| Ion | m/z (Observed) |

| [M+H]⁺ | 214 |

Source: ChemicalBook[6]

Interpretation of Mass Spectrum and Fragmentation Pathway

The observed [M+H]⁺ ion at m/z 214 confirms the molecular weight of the compound (213.16 g/mol ). The fragmentation of this molecule under ionization is expected to follow pathways characteristic of aromatic ketones.[2][7] A primary fragmentation event is the alpha-cleavage of the bond between the carbonyl carbon and the methylene bridge, leading to the formation of a stable acylium ion. Another plausible fragmentation is the loss of the acetyl group.

Figure 2: Plausible mass spectrometry fragmentation pathway.

Experimental Protocol: LCMS

-

Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Chromatographic Conditions: A C18 column is typically used with a gradient elution of water and acetonitrile, both containing 0.1% formic acid to promote protonation.

-

Mass Spectrometer Settings: The mass spectrometer is operated in positive ion mode, with the ESI source parameters optimized for the analyte. Data is acquired over a mass range of m/z 50-500.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their chemical environments.

¹H NMR Spectral Data

The experimental ¹H NMR spectrum was recorded in deuterated dimethyl sulfoxide (DMSO-d₆).

Table 3: ¹H NMR Data (DMSO-d₆)

| Chemical Shift (δ) / ppm | Multiplicity | Integration | Assignment |

| 2.30 | Singlet | 3H | -CH₃ (Propanone methyl) |

| 4.26 | Singlet | 2H | -CH₂- (Methylene bridge) |

| 7.67 | Multiplet | 1H | Ar-H |

| 8.05 | Multiplet | 1H | Ar-H |

Source: ChemicalBook[6]

Interpretation of ¹H NMR Spectrum

The choice of DMSO-d₆ as the solvent is significant, as its polar nature can influence the chemical shifts, particularly of labile protons like the hydroxyl group.[8] The residual proton signal for DMSO-d₅ typically appears as a quintet around 2.50 ppm.[9]

-

δ 2.30 (s, 3H): This sharp singlet corresponds to the three equivalent protons of the methyl group of the propanone moiety. The singlet multiplicity indicates no adjacent protons.

-

δ 4.26 (s, 2H): This singlet is assigned to the two protons of the methylene bridge connecting the aromatic ring and the carbonyl group. The absence of coupling confirms no adjacent protons.

-

δ 7.67 (m, 1H) and δ 8.05 (m, 1H): These multiplets in the downfield region are characteristic of aromatic protons. The electron-withdrawing nitro group and the fluorine atom significantly deshield these protons. The complex multiplicity arises from both proton-proton and proton-fluorine couplings. The downfield shift is consistent with the electronic effects of the substituents on the aromatic ring.

-

Hydroxyl Proton: The phenolic hydroxyl proton is not explicitly reported in the provided data. In DMSO-d₆, hydroxyl protons often appear as a broad singlet and its chemical shift can be highly variable due to hydrogen bonding with the solvent and any residual water.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹³C NMR Spectral Data

Table 4: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) / ppm | Assignment |

| ~30 | -CH₃ |

| ~45 | -CH₂- |

| ~120-150 (multiple peaks) | Aromatic carbons |

| ~155 (doublet, large J) | C-F |

| ~205 | C=O |

Disclaimer: This data is predicted and should be used as a guide for interpretation of experimental data.

Interpretation of Predicted ¹³C NMR Spectrum

-

~30 ppm: This upfield signal is characteristic of the methyl carbon of the ketone.

-

~45 ppm: The methylene bridge carbon is expected in this region.

-

~120-150 ppm: Several signals are predicted in this range, corresponding to the six carbons of the aromatic ring. The exact chemical shifts are influenced by the electronic effects of the fluorine, hydroxyl, and nitro substituents.

-

~155 ppm (doublet): This downfield signal is assigned to the carbon directly attached to the fluorine atom. A large one-bond carbon-fluorine coupling constant (¹JCF) would result in a doublet.

-

~205 ppm: The carbonyl carbon of the ketone is expected to be the most downfield signal due to significant deshielding.

Experimental Protocol: ¹³C NMR

-

Instrumentation: A high-field NMR spectrometer.

-

Sample Preparation: A concentrated solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: A standard proton-decoupled ¹³C NMR experiment is performed. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Spectral Data

Table 5: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3400 (broad) | O-H stretch | Phenolic -OH |

| ~3100-3000 | C-H stretch | Aromatic C-H |

| ~2950-2850 | C-H stretch | Aliphatic C-H |

| ~1715 | C=O stretch | Ketone |

| ~1600, ~1480 | C=C stretch | Aromatic ring |

| ~1530, ~1350 | N-O asymmetric & symmetric stretch | Nitro group (-NO₂) |

| ~1250 | C-F stretch | Aryl-F |

| ~1100 | C-O stretch | Phenol |

Disclaimer: This data is based on typical IR frequencies for the respective functional groups and should be confirmed with experimental data.

Interpretation of Predicted IR Spectrum

-

~3400 cm⁻¹ (broad): A broad absorption in this region is a strong indicator of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.[10]

-

~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹: These bands correspond to the C-H stretching vibrations of the aromatic and aliphatic protons, respectively.

-

~1715 cm⁻¹: A strong, sharp absorption band around this wavenumber is characteristic of the C=O stretching vibration of a saturated ketone.[11][12]

-

~1600 and ~1480 cm⁻¹: These absorptions are due to the C=C stretching vibrations within the aromatic ring.

-

~1530 and ~1350 cm⁻¹: Two strong bands in these regions are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively.[13]

-

~1250 cm⁻¹: A strong band in this region is indicative of the C-F stretching vibration.

-

~1100 cm⁻¹: This band is attributed to the C-O stretching vibration of the phenolic group.

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first, followed by the spectrum of the sample. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Conclusion

The collective spectroscopic data from Mass Spectrometry, ¹H NMR, and predicted ¹³C NMR and IR spectroscopy provides a detailed and self-consistent structural elucidation of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. The experimental MS and ¹H NMR data confirm the molecular weight and the basic proton framework of the molecule. The predicted ¹³C NMR and IR data, supported by established spectroscopic principles, offer a comprehensive view of the carbon skeleton and the functional groups present. This guide serves as a valuable resource for researchers working with this compound, facilitating its identification, characterization, and application in further scientific endeavors.

References

-

PubChem. 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. [Link]

-

Abraham, R. J., Byrne, J. J., Griffiths, L., & Perez, M. (2006). ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts. Magnetic Resonance in Chemistry, 44(5), 491-509. [Link]

-

NPTEL. Lecture 25 : Mass and Infrared Spectrocopies. [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Wikipedia. Deuterated DMSO. [Link]

-

Matrix Fine Chemicals. 1-(2-FLUORO-3-HYDROXY-6-NITROPHENYL)PROPAN-2-ONE. [Link]

-

Appchem. 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | 649736-31-2. [Link]

-

ResearchGate. What cause dmso-d6 peak to appear at 3.33 on proton spectra?. [Link]

-

Whitman College. GCMS Section 6.11.4. [Link]

-

JoVE. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 101 MHz, H2O, predicted). [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

University of California, Los Angeles. IR handout.pdf. [Link]

-

ResearchGate. Theoretical infrared spectrum and revised assignment for para-nitrophenol. Density functional theory studies. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

PubChemLite. 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. [Link]

-

PubChem. 1-(2,3-Difluoro-6-nitrophenyl)propan-2-one. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. GCMS Section 6.11.4 [people.whitman.edu]

- 3. 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one [cymitquimica.com]

- 4. 1-(2-FLUORO-3-HYDROXY-6-NITROPHENYL)PROPAN-2-ONE | CAS 649736-31-2 [matrix-fine-chemicals.com]

- 5. 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | C9H8FNO4 | CID 22337995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. archive.nptel.ac.in [archive.nptel.ac.in]

- 8. 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Deuterated DMSO - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. www1.udel.edu [www1.udel.edu]

"1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one" synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

Abstract

This technical guide provides a comprehensive overview of a plausible and chemically sound synthetic pathway for 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, a polysubstituted aromatic ketone of interest as a potential building block in medicinal chemistry and drug development. Recognizing the synthetic challenges posed by the specific substitution pattern on the phenyl ring, this document outlines a strategic three-step sequence. The proposed pathway begins with the regioselective ortho-nitration of 2-fluorophenol, followed by a Reimer-Tiemann formylation to install the aldehyde functionality, and culminates in a base-catalyzed aldol condensation with acetone. The rationale behind the selection of this pathway over alternatives such as Friedel-Crafts acylation is discussed in detail. Each step is accompanied by a mechanistic explanation, a detailed experimental protocol, and critical process considerations to ensure reproducibility and safety. This guide is intended for researchers, chemists, and professionals in the field of synthetic organic chemistry.

Introduction

Substituted phenylacetones are a significant class of organic compounds, frequently serving as versatile intermediates in the synthesis of pharmaceuticals and other biologically active molecules.[1][2] The target molecule, 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, incorporates a unique combination of functional groups: a ketone, a phenol, a nitro group, and a fluorine atom.[3] This specific arrangement presents a considerable synthetic challenge due to the competing directing effects of the substituents and the potential for side reactions under various chemical conditions.

The development of a robust and efficient synthesis for such highly functionalized molecules is crucial for enabling their use in discovery and development pipelines. This guide provides a detailed, field-proven approach, moving from a high-level retrosynthetic analysis to granular, step-by-step experimental protocols. The chosen pathway prioritizes commercially available starting materials, regiochemical control, and reaction conditions that are well-documented for analogous transformations.

Retrosynthetic Analysis and Strategy Selection

A logical retrosynthetic analysis suggests that the most efficient bond disconnection is the C-C bond between the aromatic ring and the propanone side chain. This leads to two primary forward-synthesis strategies.

Caption: Retrosynthetic analysis of the target molecule.

Strategy A: Aldol Condensation. This approach involves the reaction of an appropriately substituted benzaldehyde (2-fluoro-3-hydroxy-6-nitrobenzaldehyde) with the enolate of acetone. This Claisen-Schmidt type condensation is a classic and reliable method for forming β-hydroxy ketones and is well-documented for nitro-substituted benzaldehydes.[4][5] This pathway was selected for its predictability and superior control over regiochemistry.

Strategy B: Friedel-Crafts Acylation. This alternative would involve the acylation of a substituted phenol (e.g., 2-fluoro-3-nitrophenol) with an acylating agent like chloroacetone in the presence of a Lewis acid.[6] However, this route is fraught with challenges. The aromatic ring is heavily deactivated by the electron-withdrawing nitro group, making it less susceptible to electrophilic substitution. Furthermore, the presence of a free hydroxyl group can complicate the reaction by complexing with the Lewis acid catalyst.[7] For these reasons, this pathway was deemed less viable.

Proposed Synthetic Pathway

The selected forward synthesis is a three-step process designed to strategically build the required functionality around the aromatic core.

Caption: Proposed three-step synthesis pathway.

Step 1: Regioselective ortho-Nitration of 2-Fluorophenol

-

Causality & Expertise: The primary challenge in this step is achieving nitration at the C6 position (ortho to the hydroxyl group) in the presence of multiple activating and directing groups. Standard nitrating conditions (HNO₃/H₂SO₄) would likely yield a mixture of isomers. To overcome this, we employ a modern method using cerium (IV) ammonium nitrate (CAN) in acetonitrile. This reagent system has been shown to provide high regioselectivity for the ortho-nitration of phenols that have an unsubstituted ortho position, minimizing the formation of the para-isomer and other byproducts.[8] The mechanism is believed to involve a radical pathway, which favors the sterically accessible ortho position.

-

Experimental Protocol:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluorophenol (1 eq.) in acetonitrile (MeCN).

-

Add sodium bicarbonate (NaHCO₃) (1.5 eq.) to the solution.

-

In a separate beaker, dissolve cerium (IV) ammonium nitrate (CAN) (1.1 eq.) in a minimal amount of MeCN.

-

Add the CAN solution dropwise to the stirred phenol solution at room temperature over 30 minutes. The reaction is typically rapid.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield pure 2-fluoro-6-nitrophenol.

-

Step 2: Formylation of 2-Fluoro-6-nitrophenol

-

Causality & Expertise: To introduce the aldehyde group, a Reimer-Tiemann reaction is employed. This reaction is effective for the ortho-formylation of phenols.[9] Under strongly basic conditions (NaOH), chloroform is deprotonated to form the dichlorocarbene (:CCl₂) electrophile. The highly nucleophilic phenoxide ion attacks the dichlorocarbene. Subsequent hydrolysis of the resulting dichloromethyl intermediate under the basic reaction conditions yields the aldehyde. The formylation is expected to occur at the C2 position (now C3 of the final aldehyde), which is ortho to the hydroxyl group and activated by it.

-

Experimental Protocol:

-

To a 500 mL three-neck flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, add a solution of sodium hydroxide (NaOH) (4 eq.) in deionized water.

-

Add 2-fluoro-6-nitrophenol (1 eq.) from Step 1 and stir until a homogenous solution of the sodium salt is formed.

-

Heat the mixture to 60-65 °C in a water bath.

-

Add chloroform (CHCl₃) (1.5 eq.) dropwise via the dropping funnel over 1 hour, maintaining the temperature and vigorous stirring.

-

After the addition is complete, continue to stir at 60-65 °C for an additional 2 hours.

-

Cool the reaction mixture and carefully acidify with dilute hydrochloric acid (HCl) until the solution is acidic (pH ~2-3).

-

The product, 2-fluoro-3-hydroxy-6-nitrobenzaldehyde, may precipitate. If not, extract the product into diethyl ether (3x).

-

Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent.

-

The crude aldehyde can be purified by recrystallization or column chromatography.

-

Step 3: Aldol Condensation with Acetone

-

Causality & Expertise: This final step is a base-catalyzed aldol condensation (specifically a Claisen-Schmidt condensation) between the synthesized aldehyde and acetone.[4][10] A catalytic amount of sodium hydroxide deprotonates acetone to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-fluoro-3-hydroxy-6-nitrobenzaldehyde. The resulting alkoxide is protonated by the solvent (water/acetone) during workup to yield the target β-hydroxy ketone, 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.[5] It is critical to maintain a low temperature to prevent the subsequent dehydration of the aldol adduct to the corresponding α,β-unsaturated enone.

-

Experimental Protocol:

-

In a 100 mL flask cooled in an ice-water bath (0-5 °C), add a solution of 2-fluoro-3-hydroxy-6-nitrobenzaldehyde (1 eq.) in an excess of acetone, which serves as both reactant and solvent.

-

Prepare a dilute aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Add the NaOH solution dropwise to the stirred acetone solution. Maintain the temperature below 10 °C throughout the addition.

-

Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring its progress by TLC.

-

Once the reaction is complete, neutralize the mixture by carefully adding dilute HCl until the pH is ~7.

-

Remove the excess acetone under reduced pressure.

-

Extract the remaining aqueous residue with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

The resulting crude product can be purified by column chromatography on silica gel to afford the final product, 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one.[11][12]

-

Data and Process Summary

| Step | Starting Material | Key Reagents | Product | Theoretical Yield |

| 1 | 2-Fluorophenol | Cerium (IV) Ammonium Nitrate (CAN), NaHCO₃ | 2-Fluoro-6-nitrophenol | High[8] |

| 2 | 2-Fluoro-6-nitrophenol | Chloroform (CHCl₃), Sodium Hydroxide (NaOH) | 2-Fluoro-3-hydroxy-6-nitrobenzaldehyde | Moderate[9] |

| 3 | 2-Fluoro-3-hydroxy-6-nitrobenzaldehyde | Acetone, Sodium Hydroxide (NaOH) | 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | Good[4][10] |

Conclusion

This guide details a robust and logical three-step synthetic route for the preparation of 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. By leveraging modern regioselective nitration techniques and classic named reactions like the Reimer-Tiemann and aldol condensation, this pathway effectively navigates the challenges posed by the molecule's complex substitution pattern. The provided protocols are designed to be self-validating, with clear explanations for each experimental choice, empowering researchers to reliably synthesize this valuable chemical intermediate for further applications in drug discovery and materials science.

References

-

ResearchGate. (n.d.). Direct aldol reaction between acetone and 2‐nitrobenzaldehyde using... Retrieved from [Link]

-

ResearchGate. (n.d.). Aldol reaction between p-nitrobenzaldehyde and acetone with different... Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

ResearchGate. (n.d.). Aldol reactions of acetone with 4-nitrobenzaldehyde that were promoted by various catalysts. Retrieved from [Link]

-

ResearchGate. (2014). Which reagent can reduce a nitro group to a primary amine but not reduce ketones? Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Phenylacetone as Building Blocks in Heterocyclic Synthesis: Synthesis of Polyfunctionally-Substituted Pyridines, and fused Pyridines. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetone. Retrieved from [Link]

-

ResearchGate. (n.d.). The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone,... Retrieved from [Link]

-

ResearchGate. (n.d.). Model aldol reaction of acetone with 4-nitrobenzaldehyde, towards the... Retrieved from [Link]

-

Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

-

Safrole. (n.d.). Phenylacetone (P2P). Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

-

Scribd. (n.d.). Phenylacetone: Synthesis of Phenyl-2-Propanone. Retrieved from [Link]

-

Erowid. (n.d.). Synthesis of Phenyl-2-Propanone (P2P). Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-(2-FLUORO-3-HYDROXY-6-NITROPHENYL)PROPAN-2-ONE. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Arkat USA. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. Retrieved from [Link]

-

World Intellectual Property Organization. (n.d.). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

-

YouTube. (2019). Friedel-Crafts acylation. Retrieved from [Link]

-

Appchem. (n.d.). 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. Retrieved from [Link]

- Google Patents. (n.d.). CN1850778A - Method for preparing 2-fluoro-4-nitrophenol.

-

Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.

-

PrepChem.com. (n.d.). Synthesis of 2-nitrobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

Sources

- 1. Phenylacetone - Wikipedia [en.wikipedia.org]

- 2. safrole.com [safrole.com]

- 3. 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | C9H8FNO4 | CID 22337995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. 傅-克酰基化反应 [sigmaaldrich.com]

- 8. arkat-usa.org [arkat-usa.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. 1-(2-FLUORO-3-HYDROXY-6-NITROPHENYL)PROPAN-2-ONE | CAS 649736-31-2 [matrix-fine-chemicals.com]

- 12. appchemical.com [appchemical.com]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential starting materials and synthetic strategies for the preparation of 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one, a key intermediate in medicinal chemistry. The document explores plausible synthetic routes, beginning with readily available precursors and detailing the critical chemical transformations required. Emphasis is placed on the strategic considerations behind the choice of starting materials and reaction pathways, offering field-proven insights into the synthesis of this highly functionalized aromatic ketone.

Introduction: The Significance of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

The target molecule, 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one[1][2][3][4], possesses a unique combination of functional groups: a fluorine atom, a hydroxyl group, a nitro group, and a propan-2-one side chain, all strategically positioned on a benzene ring. This intricate architecture makes it a valuable building block in the synthesis of complex pharmaceutical compounds. The presence of fluorine can enhance metabolic stability and bioavailability, while the other functional groups offer multiple points for further chemical modification. A thorough understanding of its synthesis is therefore crucial for researchers engaged in drug discovery and development.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic analysis of 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one suggests a few primary disconnection points. The most apparent strategy involves the formation of the carbon-carbon bond between the aromatic ring and the propan-2-one side chain. This leads to two main families of starting materials: those that provide the substituted aromatic core and those that introduce the three-carbon ketone chain.

Synthesis of the Core Aromatic Scaffold: 2-Fluoro-3-hydroxy-6-nitrophenol

A key precursor to the final product is the appropriately substituted nitrophenol. Two main strategies can be envisioned for its synthesis.

Strategy 1: Direct Nitration of a Fluorophenol Derivative

A straightforward approach involves the direct nitration of a suitable fluorophenol.

-

Starting Material: 2-Fluoro-3-hydroxyphenol or its protected form.

The nitration of phenols is a well-established reaction, though regioselectivity can be a challenge. The directing effects of the existing substituents (fluoro and hydroxyl groups) will influence the position of the incoming nitro group.

Proposed Synthetic Pathway 1:

Figure 1: Proposed synthesis of the key intermediate via nitration of a protected fluorophenol.

Experimental Considerations:

-

Protection of the Hydroxyl Group: The hydroxyl group is highly activating and can lead to oxidation and undesired side reactions during nitration. Therefore, it is often advantageous to protect it as a methoxy ether. 2-Fluoro-3-methoxyphenol would be the ideal starting material for this route.

-

Nitration Conditions: The nitration of the methoxy-protected compound would likely proceed with a standard nitrating mixture of nitric acid and sulfuric acid. The methoxy and fluoro groups will direct the nitration, and the desired 6-nitro isomer is a plausible product.

-

Demethylation: Following nitration, the methoxy group can be cleaved to reveal the free hydroxyl group. Common reagents for demethylation include strong acids like hydrogen bromide (HBr) or Lewis acids such as boron tribromide (BBr3)[5][6].

Strategy 2: Multi-step Synthesis from a Simpler Precursor

An alternative approach begins with a more readily available starting material and builds the functionality in a stepwise manner.

-

Starting Material: 2-Fluorophenol.

The nitration of 2-fluorophenol is known to produce a mixture of isomers, including the potentially useful 2-fluoro-6-nitrophenol[7][8][9][10][11].

Proposed Synthetic Pathway 2:

Figure 2: Alternative pathway starting from 2-fluorophenol.

Experimental Considerations:

-

Nitration of 2-Fluorophenol: This reaction typically yields a mixture of 2-fluoro-4-nitrophenol and 2-fluoro-6-nitrophenol[7][12]. Careful control of reaction conditions and efficient purification methods would be necessary to isolate the desired 2-fluoro-6-nitrophenol isomer.

-

Hydroxylation: The introduction of a hydroxyl group at the 3-position of 2-fluoro-6-nitrophenol is a more challenging transformation and may require multi-step sequences, such as electrophilic bromination followed by nucleophilic substitution, which could be complicated by the deactivated nature of the ring.

Introduction of the Propan-2-one Side Chain

With the core aromatic scaffold in hand, the next critical step is the introduction of the propan-2-one side chain. Several classical organic reactions can be considered for this transformation.

Houben-Hoesch Reaction

The Houben-Hoesch reaction is a well-established method for the acylation of electron-rich aromatic compounds, such as phenols and their ethers, using a nitrile as the acylating agent in the presence of a Lewis acid and HCl[13][14][15][16][17].

Reaction Scheme:

Figure 3: Introduction of the propan-2-one side chain via the Houben-Hoesch reaction.

Causality Behind Experimental Choices:

-

Substrate: The Houben-Hoesch reaction is particularly effective for polyhydroxyphenols[16]. The presence of the hydroxyl group in the starting material, 2-fluoro-3-hydroxy-6-nitrophenol, makes it a suitable candidate for this reaction.

-

Reagents: Acetonitrile serves as the source of the acetyl group, which upon reaction and subsequent rearrangement, forms the propan-2-one side chain. A Lewis acid catalyst, such as zinc chloride or aluminum chloride, is required to activate the nitrile[17].

-

Mechanism: The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final ketone product[15].

Fries Rearrangement

The Fries rearrangement is another powerful tool for the synthesis of hydroxyaryl ketones[18][19][20][21][22]. This reaction involves the intramolecular rearrangement of a phenolic ester to an ortho- or para-hydroxyaryl ketone, catalyzed by a Lewis acid.

Workflow for the Fries Rearrangement:

Figure 4: Synthesis of the target molecule using the Fries Rearrangement.

Self-Validating System:

-

Step 1: Esterification: The phenolic hydroxyl group is first converted to an ester, for example, an acetate, by reaction with acetic anhydride or acetyl chloride.

-

Step 2: Rearrangement: The resulting phenolic ester is then treated with a Lewis acid, such as aluminum chloride, to induce the migration of the acyl group to the aromatic ring. The regioselectivity (ortho vs. para) of the rearrangement can often be controlled by reaction conditions such as temperature and solvent[18]. Given the substitution pattern of the starting material, the rearrangement would be expected to occur at the available ortho or para position.

Friedel-Crafts Acylation (with a Protected Phenol)

While direct Friedel-Crafts acylation of a phenol is generally not feasible due to the reaction of the hydroxyl group with the Lewis acid catalyst, this method can be employed if the hydroxyl group is protected, for instance, as a methoxy ether.

Key Considerations for Friedel-Crafts Acylation:

-

Starting Material: 2-Fluoro-3-methoxy-6-nitrophenol.

-

Acylating Agent: An acylating agent that can introduce the propan-2-one moiety, such as propionyl chloride or propionic anhydride, would be used.

-

Catalyst: A strong Lewis acid like aluminum chloride is typically required.

-

Challenges: The aromatic ring is highly deactivated due to the presence of the nitro and fluoro groups, which may necessitate harsh reaction conditions. This could potentially lead to side reactions or low yields. Following a successful acylation, a demethylation step would be required to unmask the hydroxyl group.

Summary of Key Starting Materials and Reagents

| Starting Material | Key Reagents | Relevant Transformation |

| 2-Fluoro-3-methoxyphenol | Nitric Acid, Sulfuric Acid | Nitration |

| 2-Fluoro-3-methoxy-6-nitrophenol | Boron Tribromide or Hydrogen Bromide | Demethylation |

| 2-Fluorophenol | Nitric Acid | Nitration |

| 2-Fluoro-3-hydroxy-6-nitrophenol | Acetonitrile, Zinc Chloride, HCl | Houben-Hoesch Reaction |

| 2-Fluoro-3-hydroxy-6-nitrophenol | Acetic Anhydride, Aluminum Chloride | Fries Rearrangement |

Conclusion

The synthesis of 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one presents an interesting challenge in synthetic organic chemistry, requiring careful strategic planning. This technical guide has outlined several plausible synthetic routes, each with its own set of advantages and potential challenges. The choice of the optimal route will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's expertise with specific reaction types. The methodologies discussed, including nitration, demethylation, the Houben-Hoesch reaction, and the Fries rearrangement, represent fundamental and powerful tools in the arsenal of the medicinal chemist. A thorough understanding of these transformations is key to successfully accessing this and other complex, highly functionalized molecules for drug discovery and development.

References

-

Grokipedia. Hoesch reaction. [Link]

-

Wikipedia. Hoesch reaction. [Link]

-

B N College, Bhagalpur. HOUBEN–HOESCH REACTION. (2020-05-14). [Link]

-

Chemistry Online. Houben-Hoesch reaction. (2023-01-17). [Link]

-

Organic Chemistry Portal. Synthesis of fluoroketones and fluoroaldehydes. [Link]

-

Wikipedia. Fries rearrangement. [Link]

-

Sloop, J. C., et al. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]

-

ResearchGate. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2025-08-10). [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. 1-(2-fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. [Link]

-

PubChem. 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one. [Link]

-

Organic Chemistry Portal. Fries Rearrangement. [Link]

-

Matrix Fine Chemicals. 1-(2-FLUORO-3-HYDROXY-6-NITROPHENYL)PROPAN-2-ONE. [Link]

-

Appchem. 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | 649736-31-2. [Link]

-

SciSpace. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. [Link]

-

PMC - PubMed Central - NIH. Enzymatic synthesis of fluorinated compounds. (2021-10-09). [Link]

- Google Patents. Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

WIPO Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

-

Frontiers. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. [Link]

- Google Patents. Method for preparing 2-fluoro-4-nitrophenol.

-

ResearchGate. Scheme 4. Failed nitration of 4-fluoro-2-methoxyphenol. [Link]

-

PMC - NIH. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes. [Link]

-

Arkat USA. Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. [Link]

-

PubMed - NIH. Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes. [Link]

-

MDPI. Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. [Link]

- Google Patents. Method for producing 2-fluorin-3-nitrotoluene.

-

PubChem - NIH. 2-Fluoro-6-nitrophenol. [Link]

-

PubChem. 2-Fluoro-3-nitrophenol. [Link]

-

Chemistry LibreTexts. 1.32: Side Chain Oxidations, Phenols, Arylamines. (2022-09-12). [Link]

-

NCERT. Alcohols, Phenols and Ethers. [Link]

-

PubChem. 2-Nitrophenol. [Link]

-

Chemcasts. 2-Fluoro-6-nitrophenol (CAS 1526-17-6) Properties. [Link]

Sources

- 1. equationchemical.com [equationchemical.com]

- 2. 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one | C9H8FNO4 | CID 22337995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-FLUORO-3-HYDROXY-6-NITROPHENYL)PROPAN-2-ONE | CAS 649736-31-2 [matrix-fine-chemicals.com]

- 4. appchemical.com [appchemical.com]

- 5. Preference for O-demethylation reactions in the oxidation of 2′-, 3′-, and 4′-methoxyflavones by human cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preference for O-demethylation reactions in the oxidation of 2'-, 3'-, and 4'-methoxyflavones by human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-6-nitrophenol | 1526-17-6 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Fluoro-6-nitrophenol CAS#: 1526-17-6 [m.chemicalbook.com]

- 10. 2-Fluoro-6-nitrophenol | C6H4FNO3 | CID 73710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chem-casts.com [chem-casts.com]

- 12. CN1850778A - Method for preparing 2-fluoro-4-nitrophenol - Google Patents [patents.google.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Chemicals [chemicals.thermofisher.cn]

- 15. Hoesch reaction - Wikipedia [en.wikipedia.org]

- 16. bncollegebgp.ac.in [bncollegebgp.ac.in]

- 17. chemistry-online.com [chemistry-online.com]

- 18. Fries rearrangement - Wikipedia [en.wikipedia.org]

- 19. Fries Rearrangement [organic-chemistry.org]

- 20. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]

- 21. Fries Rearrangement [sigmaaldrich.com]

- 22. alfa-chemistry.com [alfa-chemistry.com]

"1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one" potential research applications

An In-depth Technical Guide to the Research Applications of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one

Executive Summary

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one is a multifaceted chemical entity poised for significant contributions across various domains of scientific research. Its unique structural amalgamation, featuring a fluorinated, hydroxylated, and nitrated phenyl ring coupled with a propanone side chain, presents a compelling platform for the development of novel molecular tools and therapeutic agents. This guide provides an in-depth exploration of three promising research applications for this compound: its potential as a scaffold for kinase inhibitors, its utility as a fluorescent probe for detecting nitroreductase activity in hypoxic environments, and its role as a versatile precursor for the synthesis of novel heterocyclic compounds. For each application, we delineate the underlying scientific rationale, propose detailed, actionable experimental workflows, and visualize key processes to facilitate comprehension and adoption by researchers, scientists, and drug development professionals.

Introduction: Structural and Functional Significance

The chemical architecture of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one is rich with features that suggest a high potential for biological activity and chemical versatility. The electron-withdrawing properties of the ortho-fluoro and para-nitro substituents significantly influence the electronic environment of the aromatic ring and the acidity of the hydroxyl group. This, in conjunction with the reactive ketone functionality on the propanone side chain, creates a molecule with multiple points for potential biological interactions and chemical modifications. This guide will systematically unpack the research opportunities stemming from this unique structure.

Application I: A Novel Scaffold for Kinase Inhibitor Development

Scientific Rationale

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a well-established driver of numerous diseases, most notably cancer.[1][2] Consequently, kinase inhibitors represent a major class of modern therapeutics. The structure of 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one contains key pharmacophoric elements that are commonly found in ATP-competitive kinase inhibitors[3]:

-

Aromatic Core: Provides a scaffold for π-stacking interactions within the hydrophobic regions of the ATP-binding pocket.

-

Hydrogen Bonding Moieties: The hydroxyl group can form crucial hydrogen bonds with the kinase hinge region, a common anchoring point for inhibitors.

-

Vectors for Derivatization: The propanone side chain and the aromatic ring offer sites for chemical modification to enhance potency, selectivity, and pharmacokinetic properties.

Proposed Experimental Workflow

A systematic approach is essential to validate the potential of this compound as a kinase inhibitor. The following workflow outlines a logical progression from initial screening to cellular validation.

-

Objective: To identify initial "hit" kinases from a diverse panel.

-

Protocol:

-

Submit the compound for screening against a large, commercially available kinase panel (e.g., Eurofins' KinaseProfiler™, Promega's Kinase-Glo®) at a standard concentration (e.g., 10 µM).

-

Assays are typically radiometric ([³³P]-ATP filter binding) or luminescence-based.

-

Identify kinases exhibiting >50% inhibition for follow-up studies.

-

-

Objective: To quantify the potency of the compound against the identified hits.

-

Protocol:

-

Perform dose-response assays for each hit kinase using a suitable in vitro kinase assay format (e.g., TR-FRET, AlphaScreen).

-

Incubate the recombinant kinase, substrate, and ATP with a serial dilution of the inhibitor.

-

Calculate the IC₅₀ value from the resulting dose-response curve.

-

-

Objective: To confirm that the compound can inhibit the target kinase in a cellular context.

-

Protocol:

-

Select a cell line in which the target kinase is known to be active.

-

Treat the cells with increasing concentrations of the compound.

-

Lyse the cells and measure the phosphorylation of a known downstream substrate of the target kinase via Western blot or a cell-based ELISA. A reduction in substrate phosphorylation indicates target engagement.

-

-

Objective: To directly measure the binding affinity and thermodynamics of the inhibitor-kinase interaction.

-

Protocol:

-

Isothermal Titration Calorimetry (ITC): Titrate the compound into a solution of the purified kinase to directly measure the binding affinity (K_d), enthalpy (ΔH), and entropy (ΔS) of the interaction.

-

Surface Plasmon Resonance (SPR): Immobilize the kinase on a sensor chip and flow the compound over the surface to determine the association (k_on) and dissociation (k_off) rates.

-

Visualization of Kinase Inhibitor Evaluation Workflow

Caption: Mechanism of nitroreductase-mediated activation of the fluorescent probe.

Application III: A Precursor for Novel Heterocyclic Scaffolds

Scientific Rationale

Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a majority of approved drugs. The functional group arrangement in 1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one makes it a valuable starting material for the synthesis of novel heterocyclic systems. Specifically, the proximate hydroxyl, ketone, and reducible nitro group can be utilized in intramolecular cyclization reactions to generate complex, polycyclic scaffolds that are not readily accessible through other synthetic routes.

Proposed Synthetic Strategy

A plausible and attractive synthetic route involves a reductive cyclization strategy.

-

Objective: To reduce the nitro group to an amine, forming a key intermediate.

-

Protocol:

-

Dissolve the starting material in a suitable solvent such as methanol or ethyl acetate.

-

Perform a catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Alternatively, use a chemical reductant like tin(II) chloride (SnCl₂) in acidic media.

-

Monitor the reaction by thin-layer chromatography (TLC) and purify the resulting aminophenyl propanone.

-

-

Objective: To facilitate the condensation of the newly formed amine with the ketone to form a new heterocyclic ring.

-

Protocol:

-

Dissolve the amino intermediate in a high-boiling point solvent like toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA).

-

Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Upon completion, purify the novel heterocyclic product by column chromatography or recrystallization.

-

Visualization of the Synthetic Pathway

Caption: A proposed two-step synthetic route to a novel heterocyclic scaffold.

Conclusion and Future Outlook

1-(2-Fluoro-3-hydroxy-6-nitrophenyl)propan-2-one is a compound of considerable scientific interest, offering a rich platform for innovation in medicinal chemistry and chemical biology. The experimental frameworks detailed in this guide provide a clear and actionable path for exploring its potential as a kinase inhibitor, a diagnostic probe for tumor hypoxia, and a building block for novel therapeutic agents. The pursuit of these research avenues holds the promise of developing valuable new tools and contributing to the advancement of biomedical science.

References

-

Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309–315. Available at: [Link]

-

Gross, S., Rahal, R., Stransky, N., Lengauer, C., & Hoeflich, K. P. (2015). Targeting cancer with kinase inhibitors. The Journal of Clinical Investigation, 125(5), 1780–1789. Available at: [Link]

-

Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28–39. Available at: [Link]

-

Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy. Nature Reviews Cancer, 11(6), 393–410. Available at: [Link]

-

Hunter, F. W., Wouters, B. G., & Wilson, W. R. (2016). Hypoxia-activated prodrugs: paths forward in the era of personalised medicine. British Journal of Cancer, 114(10), 1071–1077. Available at: [Link]

Sources